Cas no 22960-16-3 (Isoquinoline-4-carbaldehyde)

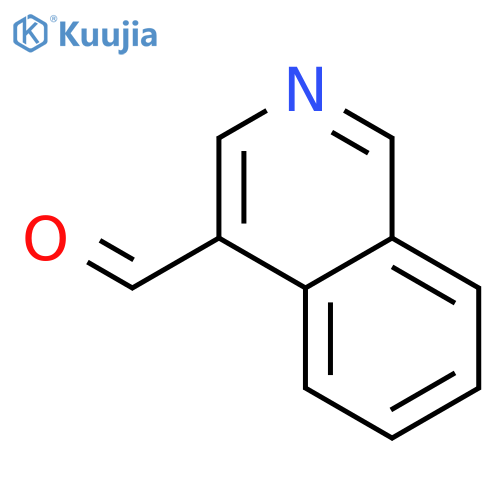

Isoquinoline-4-carbaldehyde structure

商品名:Isoquinoline-4-carbaldehyde

Isoquinoline-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Isoquinoline-4-carbaldehyde

- 4-Isoquinolinecarboxaldehyde

- Isoquinoline-4-carboxaldehyde

- 4-Formylisoquinoline

- 4-Formylisoquinoline Isoquinoline-4-carboxaldehyde

- 4-isoquinolinecarbaldehyde

- 4-Isoquinolylcarboxaldehyd

- 4-quinolinecarboxaldehyde

- PubChem15962

- KSC201K4F

- Jsp004633

- RNQQJLYJLDQGGL-UHFFFAOYSA-N

- SBB087204

- RP01943

- CM10264

- MB01497

- TRA0101035

- BC679504

- SY003094

- AB100151

- RS-1026

- AC-2842

- 22960-16-3

- CS-W008375

- DTXSID10446531

- PS-5622

- MFCD00829440

- W-206792

- SCHEMBL1351597

- A18485

- Z1162445918

- 4-Isoquinolinecarboxaldehyde, 97%

- EN300-100667

- FT-0638273

- AKOS013153142

- AMY1763

- DB-046036

-

- MDL: MFCD00829440

- インチ: 1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H

- InChIKey: RNQQJLYJLDQGGL-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1=C([H])N=C([H])C2=C([H])C([H])=C([H])C([H])=C21

計算された属性

- せいみつぶんしりょう: 157.05300

- どういたいしつりょう: 157.052763847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- ゆうかいてん: 101-106 °C

- ふってん: 331.7℃ at 760 mmHg

- PSA: 29.96000

- LogP: 2.04730

Isoquinoline-4-carbaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

Isoquinoline-4-carbaldehyde 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isoquinoline-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018355-1g |

Isoquinoline-4-carbaldehyde |

22960-16-3 | 97% | 1g |

¥168 | 2024-05-24 | |

| Enamine | EN300-100667-0.25g |

isoquinoline-4-carbaldehyde |

22960-16-3 | 95% | 0.25g |

$26.0 | 2023-10-28 | |

| Chemenu | CM111177-25g |

isoquinoline-4-carbaldehyde |

22960-16-3 | 98% | 25g |

$737 | 2021-08-06 | |

| Chemenu | CM111177-10g |

isoquinoline-4-carbaldehyde |

22960-16-3 | 98% | 10g |

$372 | 2021-08-06 | |

| Apollo Scientific | OR60160-5g |

Isoquinoline-4-carboxaldehyde |

22960-16-3 | 98% | 5g |

£183.00 | 2025-02-20 | |

| Chemenu | CM111177-5g |

isoquinoline-4-carbaldehyde |

22960-16-3 | 98% | 5g |

$224 | 2021-08-06 | |

| Enamine | EN300-100667-0.5g |

isoquinoline-4-carbaldehyde |

22960-16-3 | 95% | 0.5g |

$41.0 | 2023-10-28 | |

| Enamine | EN300-100667-5.0g |

isoquinoline-4-carbaldehyde |

22960-16-3 | 95% | 5g |

$210.0 | 2023-06-10 | |

| Ambeed | A123711-25g |

Isoquinoline-4-carbaldehyde |

22960-16-3 | 98% | 25g |

$531.0 | 2025-03-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I123206-250mg |

Isoquinoline-4-carbaldehyde |

22960-16-3 | 97% | 250mg |

¥77.90 | 2023-09-02 |

Isoquinoline-4-carbaldehyde 関連文献

-

Iván J. Bazany-Rodríguez,María K. Salomón-Flores,Alejandro O. Viviano-Posadas,Marco A. García-Eleno,Joaquín Barroso-Flores,Diego Martínez-Otero,Alejandro Dorazco-González Dalton Trans. 2021 50 4255

-

2. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783

-

3. 359. The Sommelet reaction. Part V. N-heteroaromatic aldehydesS. J. Angyal,G. B. Barlin,P. C. Wailes J. Chem. Soc. 1953 1740

22960-16-3 (Isoquinoline-4-carbaldehyde) 関連製品

- 6221-04-1(3,5-Pyridinedicarboxaldehyde)

- 100910-66-5(5-methylpyridine-3-carbaldehyde)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22960-16-3)Isoquinoline-4-carbaldehyde

清らかである:99%

はかる:25g

価格 ($):469.0